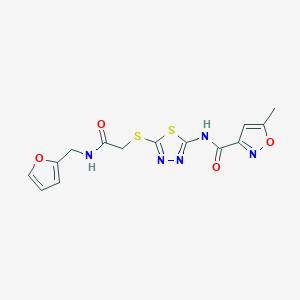
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H13N5O4S2 and its molecular weight is 379.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les échafaudages de chalcones furaniques, y compris les dérivés du composé, appartiennent à une classe prometteuse de composés hétérocycliques contenant de l'oxygène . Ces composés ont des applications thérapeutiques en pharmacie, en pharmacologie et en chimie médicinale.
- Plus précisément, les chalcones furaniques comme la (E)-3-(furan-2-yl)-1-p-tolylprop-2-en-1-one et la (E)-3-(furan-2-yl)-1-(3-hydroxyphényl)pro-2-en-1-one ont montré un excellent potentiel d'inhibition de l'uréase . Les inhibiteurs de l'uréase sont pertinents dans le traitement des affections associées à l'activité de l'uréase, telles que les infections et les calculs rénaux.
Chimie médicinale et conception de médicaments
Activité Biologique
N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that integrates multiple bioactive moieties, including a thiadiazole ring and a furan derivative. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications based on existing research findings.
Structural Characteristics
The compound features several significant structural components that contribute to its biological activity:
| Component | Description |
|---|---|
| Thiadiazole Ring | Known for antimicrobial and anticancer properties. |
| Furan Moiety | Enhances bioactivity and may target specific pathways. |
| Amide Linkage | Contributes to stability and solubility in biological systems. |
| Isoxazole Structure | Associated with neuroprotective and anti-inflammatory activities. |
Antimicrobial Properties
Research indicates that derivatives of the thiadiazole structure exhibit significant antimicrobial activity. For instance, compounds containing a 1,3,4-thiadiazole moiety have shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported to be lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .
Anticancer Activity
The presence of the furan moiety in this compound suggests potential anticancer properties. Compounds with similar structures have been documented to selectively target cancer cells while sparing normal cells. Studies have shown that thiadiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation .
Anti-inflammatory Effects
The amide and isoxazole components may contribute to anti-inflammatory effects. Research has identified similar compounds that exhibit significant inhibition of inflammatory mediators in vitro and in vivo. These findings suggest that this compound could be explored further for its anti-inflammatory potential .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study focused on various substituted thiadiazole derivatives demonstrated that certain compounds exhibited MIC values significantly lower than standard treatments against E. coli and S. aureus. The most effective compounds showed MIC values around 32.6 μg/mL .
- Anticancer Activity Investigation : Research involving a series of furan-containing thiadiazoles revealed that these compounds could inhibit the growth of multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Anti-inflammatory Mechanism Exploration : In vivo studies indicated that compounds similar to this compound significantly reduced inflammatory markers in animal models of arthritis .
Propriétés
IUPAC Name |
N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4S2/c1-8-5-10(19-23-8)12(21)16-13-17-18-14(25-13)24-7-11(20)15-6-9-3-2-4-22-9/h2-5H,6-7H2,1H3,(H,15,20)(H,16,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDUUQNNPQSEDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














